molecular formula C9H8N2O4S B2933117 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid CAS No. 1401319-30-9

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2933117
CAS No.: 1401319-30-9
M. Wt: 240.23
InChI Key: YGUIHTWBHDEFPI-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, a carboxylic acid at position 5, and a 2,5-dioxopyrrolidin-1-yl moiety at position 2. This compound is primarily utilized as an intermediate in synthesizing alkyl esters with C6–C12 linear chains, which are critical for enhancing transdermal penetration properties . Its structural design incorporates the 2,5-dioxopyrrolidin group, a reactive electrophilic moiety that facilitates conjugation reactions, as seen in peptide coupling and prodrug synthesis . However, its low hydrophobicity limits its direct application as a penetration enhancer compared to derivatives with longer alkyl chains .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-4-7(8(14)15)16-9(10-4)11-5(12)2-3-6(11)13/h2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIHTWBHDEFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidinone moiety contributes to its unique reactivity and interaction with biological targets.

Antioxidant and Anti-inflammatory Effects

Research indicates that derivatives of 4-methylthiazole-5-carboxylic acid exhibit significant antioxidant properties. A study on a related thiazole derivative demonstrated its ability to attenuate hyperglycemia and improve insulin sensitivity in diabetic models through antioxidant mechanisms . The compound's ability to scavenge free radicals and reduce oxidative stress markers positions it as a potential therapeutic agent for metabolic disorders.

Enzyme Modulation

The compound is also reported to modulate enzyme activity. It interacts with specific molecular targets, influencing various biochemical pathways. For instance, it may act as an allosteric modulator, altering the activity of enzymes involved in critical metabolic processes.

The mechanism by which this compound exerts its effects involves complex interactions with cellular receptors and enzymes. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation, thereby inducing apoptosis in tumor cells .

Study on Diabetic Models

In a notable study, the effects of a thiazole derivative on diabetic rats were examined. The administration of the compound resulted in significant reductions in serum glucose levels, lipid profiles, and inflammatory markers after four weeks of treatment. Histopathological examinations revealed normalization in pancreatic islet morphology, indicating protective effects against diabetes-induced damage .

Anticancer Activity

Another investigation focused on the compound's anticancer potential. High-throughput screening identified it as an effective inhibitor of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. The compound demonstrated micromolar inhibition in vitro, highlighting its potential as a lead compound for developing anticancer therapies .

Data Tables

Property Value
Molecular FormulaC₈H₈N₂O₃S
Molecular Weight196.22 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
Biological Activity Effect
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory markers
Enzyme InhibitionModulates kinase activity

Comparison with Similar Compounds

Thiazole-Carboxylic Acid Derivatives

  • 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid This compound shares the 4-methylthiazole-5-carboxylic acid backbone but replaces the dioxopyrrolidin group with a nitro- and isopropoxy-substituted indole ring. It exhibits potent xanthine oxidase (XO) inhibitory activity (IC₅₀ = 5.1 nM), outperforming allopurinol (IC₅₀ = 260 nM) . The indole substituent enhances hydrophobic interactions with the XO active site, contributing to its efficacy.
  • 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid A patented polymorphic form of this compound features a phenyl ring substituted with cyano and 2-methylpropoxy groups. The aromatic and electron-withdrawing cyano group improves metabolic stability and binding affinity, though its biological activity remains unspecified .
  • Its neopentyloxy group optimizes hydrophobic and steric interactions, highlighting the importance of substituent design in potency .

Dioxopyrrolidin-Containing Analogues

Compounds like 6-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)-ethyl]-3H-quinazolin-4-one (compound 61) utilize dioxopyrrolidin esters as intermediates for introducing amine functionalities. The dioxopyrrolidin group acts as a leaving group, enabling efficient nucleophilic substitution in multi-step syntheses .

Physicochemical Properties

Compound Name Substituent Group Hydrophobicity Key Property Reference
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid 2,5-Dioxopyrrolidin-1-yl Low High reactivity, low transdermal penetration
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid Indol-2-yl with nitro/isopropoxy High Optimal XO inhibition
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid Phenyl with cyano/propoxy Moderate Polymorphic stability

The low hydrophobicity of this compound limits its membrane permeability, necessitating derivatization with hydrophobic chains (e.g., C6–C12 alkyl esters) for transdermal applications . In contrast, the indole- and phenyl-substituted analogues exhibit higher hydrophobicity, correlating with enhanced target engagement and bioavailability .

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